
3-(4-Fluorobenzoyl)tropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzoyl)tropane is a complex organic compound featuring a fluorinated phenyl group and an 8-azabicyclo[321]octane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)tropane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorobenzoyl)tropane can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-(4-Fluorobenzoyl)tropane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzoyl)tropane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine substitution.
Fluorinated Pyrazoles: Compounds with similar fluorinated phenyl groups.
Uniqueness
3-(4-Fluorobenzoyl)tropane is unique due to its combination of a fluorinated phenyl group and an 8-azabicyclo[3.2.1]octane scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H18FNO |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C15H18FNO/c1-17-13-6-7-14(17)9-11(8-13)15(18)10-2-4-12(16)5-3-10/h2-5,11,13-14H,6-9H2,1H3 |
Clé InChI |
SFKXMCNVYWUQCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)C(=O)C3=CC=C(C=C3)F |
Synonymes |
3-(4-fluorobenzoyl)tropane 3-FBOT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1258400.png)

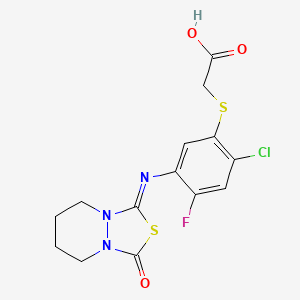

![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

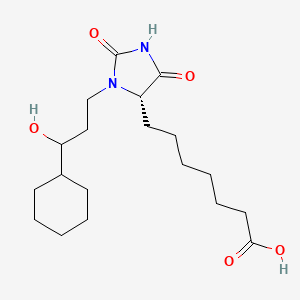
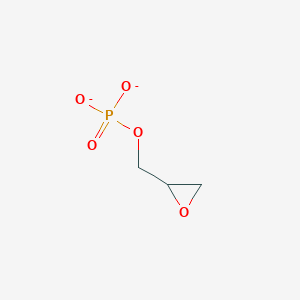
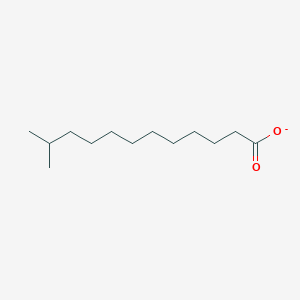
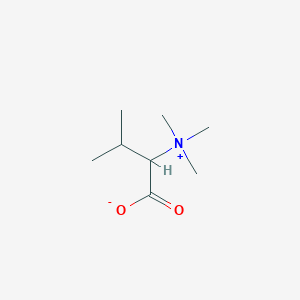
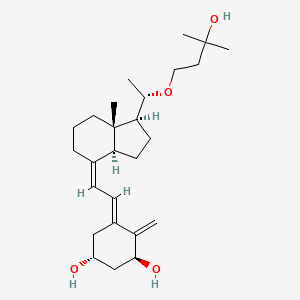
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)
